molecular formula C9H10INO2 B13923937 Ethyl 5-iodo-6-methylnicotinate CAS No. 1008138-75-7

Ethyl 5-iodo-6-methylnicotinate

Cat. No.: B13923937
CAS No.: 1008138-75-7
M. Wt: 291.09 g/mol
InChI Key: SUCMFQZHLWDTJA-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-6-methylnicotinate is a substituted nicotinic acid derivative characterized by an iodine atom at the 5-position, a methyl group at the 6-position, and an ethyl ester at the carboxylate position. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group may influence steric and electronic properties.

Properties

CAS No.

1008138-75-7

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 5-iodo-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10INO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3

InChI Key

SUCMFQZHLWDTJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-6-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the reaction of 6-methylnicotinic acid with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting 5-iodo-6-methylnicotinic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-6-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-iodo-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to nicotinic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-iodo-6-methylnicotinate is not fully understood, but it is believed to interact with molecular targets similar to those of other nicotinic acid derivatives. It may modulate biological pathways involved in inflammation, cell proliferation, and metabolism. The iodine atom and ester group may influence its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features/Applications Reference(s)
Ethyl 5-iodo-6-methylnicotinate C₉H₁₀INO₂ 291.09 g/mol I (5), CH₃ (6), COOEt (2) High reactivity in coupling reactions N/A†
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 227.65 g/mol Cl (5), COCH₃ (6), COOEt (2) Intermediate in synthetic routes
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 g/mol Cl (6), COOMe (3) Agrochemical synthesis
Methyl 6-methylnicotinate C₈H₉NO₂ 151.16 g/mol CH₃ (6), COOMe (3) Requires UV-protected storage
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.63 g/mol Cl (2), OMe (6), COOEt (3) Used in heterocyclic chemistry
Ethyl 6-isopropoxy-5-methylnicotinate C₁₂H₁₇NO₃ 237.27 g/mol OiPr (6), CH₃ (5), COOEt (2) Bioactive compound precursor
Ethyl 5-amino-6-methylnicotinate C₉H₁₂N₂O₂ 180.20 g/mol NH₂ (5), CH₃ (6), COOEt (2) Research applications (e.g., kinase inhibitors)

Reactivity and Functional Group Analysis

  • Iodine vs. This makes it more reactive in palladium-catalyzed cross-coupling reactions.
  • Ester Group Effects : Ethyl esters (e.g., in ) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), enhancing stability in aqueous environments.

Biological Activity

Ethyl 5-iodo-6-methylnicotinate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an iodine atom at the 5-position and an ethyl ester group. Its molecular formula is C₉H₉I₁N₁O₂, and it has a molecular weight of approximately 270.08 g/mol. The compound is soluble in organic solvents and exhibits distinct chemical reactivity due to the presence of the iodine atom.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of nicotinic acid, this compound demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is likely mediated through the suppression of NF-kB signaling pathways, which are critical in the regulation of inflammatory responses .

Neuroprotective Properties

Recent investigations into neuroprotective effects have highlighted the compound's potential in mitigating neuronal damage. In cellular models of oxidative stress, this compound was able to reduce cell death and promote survival in neuronal cells exposed to harmful agents. This suggests its utility in developing treatments for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act on various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Antioxidant Activity : The presence of the iodine atom may contribute to its antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage.

Study on Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving standard antibiotic treatments. The study concluded that this compound could be a valuable addition to topical antimicrobial therapies .

Neuroprotective Effects in Animal Models

In animal models simulating neurodegenerative conditions, administration of this compound resulted in improved cognitive function and reduced markers of neuronal apoptosis. These findings support further exploration into its potential as a neuroprotective agent .

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